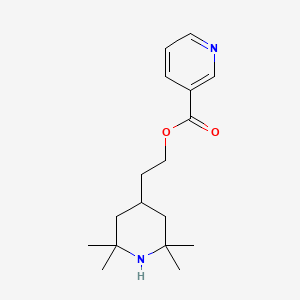
2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate is a chemical compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which imparts significant steric hindrance and stability. The pyridine-3-carboxylate moiety adds to its chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethyl-4-piperidone.
Substitution Reactions: The piperidine ring is then functionalized with an ethyl group at the 4-position through alkylation reactions.
Esterification: The final step involves the esterification of the ethyl-substituted piperidine with pyridine-3-carboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizer in biological systems due to its steric hindrance.
Medicine: Explored for its pharmacological properties, including potential antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and coatings, where it acts as a stabilizer against UV degradation.
Mechanism of Action
The compound exerts its effects primarily through its ability to stabilize free radicals and prevent oxidative damage. The steric hindrance provided by the tetramethylpiperidine ring protects the molecule from rapid degradation, allowing it to interact with molecular targets effectively. The pyridine moiety can engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethylpiperidin-4-yl methacrylate
- 2,2,6,6-Tetramethylpiperidin-4-yl acrylate
- 2,2,6,6-Tetramethylpiperidin-4-yl ethyl acetate
Uniqueness
Compared to similar compounds, 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate offers enhanced stability and reactivity due to the presence of both the piperidine and pyridine moieties. This dual functionality makes it particularly valuable in applications requiring robust chemical stability and versatility.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-16(2)10-13(11-17(3,4)19-16)7-9-21-15(20)14-6-5-8-18-12-14/h5-6,8,12-13,19H,7,9-11H2,1-4H3 |
InChI Key |
KBIRMXRALKYTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CCOC(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile](/img/structure/B11074487.png)
![1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11074493.png)

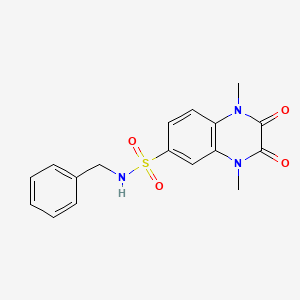
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11074507.png)
![1-Allyl-5'-butyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074513.png)
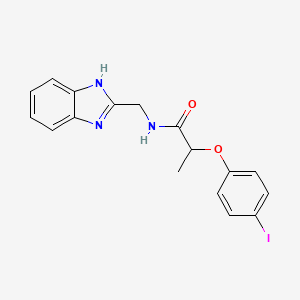
![octahydro-2H-quinolizin-1-ylmethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11074523.png)
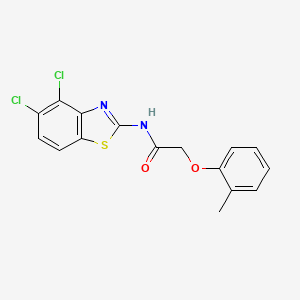
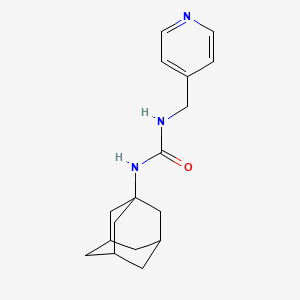
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11074542.png)
![N-(5-{[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11074547.png)
![3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11074555.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)
